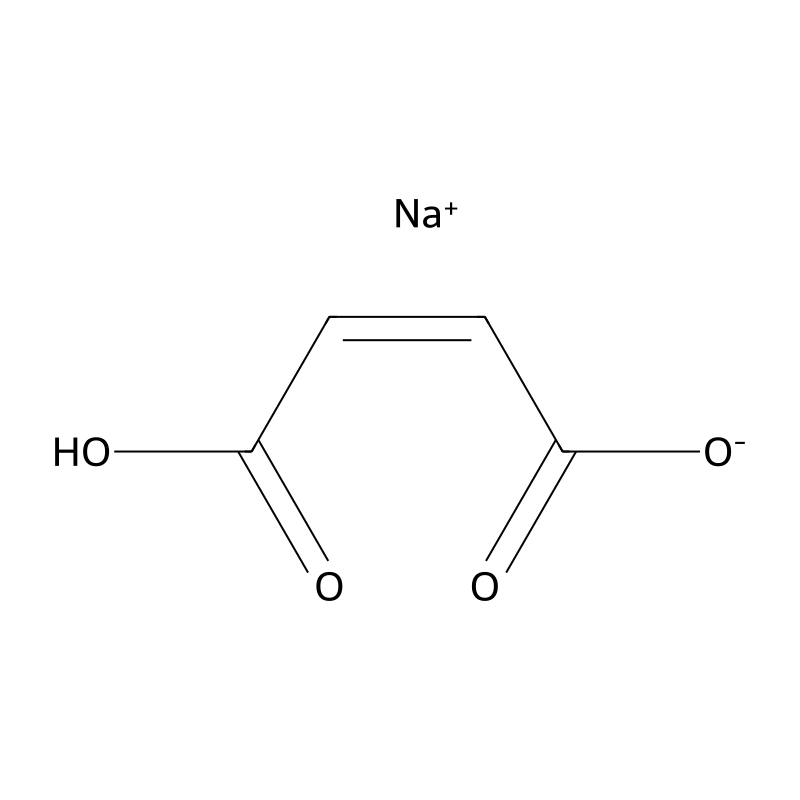

Monosodium maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Buffering Agent:

- Monosodium maleate acts as an effective buffer in the acidic pH range (around 4.0 to 6.0) [].

- It helps maintain a consistent pH environment in biological experiments, which is crucial for many enzymes and cellular processes to function properly [].

- Researchers utilize it in studies involving cell cultures, enzyme assays, and maintaining the stability of biomolecules [].

Food Science Research:

- Monosodium maleate can be used as an acidulant in food science research.

- It helps control the acidity of food products and beverages, impacting factors like taste, texture, and shelf life.

- Researchers might use it to study the effects of different acidities on food properties or to develop new food formulations with specific pH levels.

Pharmaceutical Research:

- Monosodium maleate can be employed as a masking agent in pharmaceutical research.

- It can help mask the unpleasant taste of certain medications, improving patient compliance.

- Researchers might use it in taste-masking studies to develop formulations with improved palatability for oral medications.

Solubility Enhancement:

- Monosodium maleate demonstrates the ability to enhance the solubility of certain poorly soluble drugs.

- This property can be beneficial in pharmaceutical research for developing new drug formulations with improved bioavailability.

- Researchers might investigate the use of monosodium maleate as a solubilizing agent to improve the delivery and effectiveness of medications.

Other Potential Applications:

- Emerging research suggests monosodium maleate might have applications in other fields like material science and cosmetics due to its specific chemical properties.

- However, more research is needed to fully understand these potential uses.

Monosodium maleate is the sodium salt of maleic acid, characterized by its chemical formula . It is a white crystalline solid that is soluble in water. The compound is derived from maleic acid, which is a dicarboxylic acid known for its planar structure and ability to exist in both cis and trans forms. Monosodium maleate is primarily used in various biochemical applications due to its role as a maleate ion, which can inhibit certain enzymatic reactions, particularly transaminase reactions .

- Dehydration to Maleic Anhydride: Upon heating, monosodium maleate can lose water to form maleic anhydride.

- Hydrolysis: In the presence of water, it can revert back to maleic acid.

- Isomerization: Monosodium maleate can undergo isomerization to fumarate under specific conditions, often catalyzed by enzymes such as maleate isomerase found in certain bacteria .

These reactions highlight the compound's versatility and its potential applications in various chemical processes.

Monosodium maleate exhibits notable biological activity, particularly as an inhibitor of transaminase enzymes. This property makes it relevant in metabolic studies and potential therapeutic applications. The compound has been investigated for its role in nicotinate metabolism due to its ability to interconvert with fumarate through enzymatic action . Additionally, it may influence metabolic pathways involving amino acids.

Monosodium maleate can be synthesized through several methods:

- Neutralization Reaction: The most straightforward method involves neutralizing maleic acid with sodium hydroxide or sodium bicarbonate, resulting in the formation of monosodium maleate.

- Direct Reaction with Sodium Salts: Maleic anhydride can also react with sodium salts under controlled conditions to yield monosodium maleate .

These synthesis methods are significant for producing the compound for research and industrial applications.

Monosodium maleate finds various applications across different fields:

- Biochemical Research: It serves as a biochemical reagent due to its role as an enzyme inhibitor.

- Pharmaceuticals: It can be utilized in drug formulations, especially where stabilization of active ingredients is required.

- Food Industry: As a food additive, it may be used for enhancing flavor profiles or stabilizing emulsions .

Studies on monosodium maleate have focused on its interactions with enzymes and other biomolecules. Its ability to inhibit transaminase reactions suggests potential implications in metabolic regulation and therapeutic interventions. Research into its interaction with other compounds indicates that it may modulate enzymatic activity and influence metabolic pathways involving amino acids and other substrates .

Monosodium maleate shares similarities with several other compounds, primarily within the category of carboxylates and dicarboxylic acids. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Characteristics |

|---|---|---|

| Maleic Acid | C4H4O4 | Dicarboxylic acid; exists in cis and trans forms |

| Fumaric Acid | C4H4O4 | Trans isomer of maleic acid; less soluble in water |

| Dimethyl Maleate | C6H10O4 | Ester derivative of maleic acid; used in organic synthesis |

| Monosodium Glutamate | C5H8NNaO4 | Sodium salt of glutamic acid; widely used as a flavor enhancer |

| Succinic Acid | C4H6O4 | Dicarboxylic acid; involved in metabolic pathways |

Monosodium maleate's uniqueness lies in its specific role as an enzyme inhibitor and its solubility properties compared to fumaric acid and other similar compounds. Its applications in biochemistry further distinguish it from more commonly known compounds like monosodium glutamate, which primarily serves as a flavor enhancer.

Molecular Formula and Weight

Monosodium maleate exhibits the molecular formula C₄H₃NaO₄, representing the sodium salt of maleic acid with one sodium cation neutralizing one carboxylic acid group [1]. The molecular weight of monosodium maleate is precisely 138.054 daltons [1]. Alternative formulations in the literature report the molecular weight as 138.05 daltons [2] and 139.06 grams per mole [3], with these minor variations attributable to different rounding conventions in analytical measurements.

The compound exists in both anhydrous and hydrated forms, with the trihydrate form being commonly encountered in commercial preparations [4]. The trihydrate variant, designated as C₄H₃NaO₄·3H₂O, possesses a molecular weight of 192.10 daltons [4] [5]. This hydrated form contains approximately 26.0 to 30.0 percent water by weight [4] [5].

| Property | Anhydrous Form | Trihydrate Form |

|---|---|---|

| Molecular Formula | C₄H₃NaO₄ | C₄H₃NaO₄·3H₂O |

| Molecular Weight (Da) | 138.054 [1] | 192.10 [4] |

| Water Content (%) | 0 | 26.0-30.0 [4] |

| Chemical Abstracts Service Number | 3105-55-3 [1] | 3105-55-3 [4] |

Structural Characterization

Monosodium maleate demonstrates achiral stereochemistry with no defined stereocenters, yet contains one E/Z center corresponding to the carbon-carbon double bond [1]. The compound maintains a charge of zero overall, with the sodium cation balancing the negative charge of the maleate anion [1]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System as [Na+].OC(=O)\C=C/C([O-])=O [1].

The International Chemical Identifier Key for monosodium maleate is VRVKOZSIJXBAJG-ODZAUARKSA-M [1] [2]. The complete International Chemical Identifier string reads: InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1- [1] [2]. This notation explicitly indicates the Z-configuration (cis-configuration) of the double bond, distinguishing it from the trans-isomer fumaric acid derivatives [1].

The structural framework consists of a hydrogen maleate anion (HOOC-CH=CH-COO⁻) coordinated with a sodium cation . Nuclear magnetic resonance spectroscopy confirms the structural integrity, with ¹H nuclear magnetic resonance showing characteristic peaks at 6.101 parts per million for the vinyl protons in deuterated dimethyl sulfoxide [7]. The compound exhibits strong intramolecular asymmetric hydrogen bonding within the maleate anion .

Crystal Structure Analysis

Monosodium maleate trihydrate crystallizes in the triclinic crystal system with space group P1 [8]. Single crystal X-ray diffraction analysis reveals unit cell parameters of a = 5.9609(14) Å, b = 6.3907(16) Å, c = 11.2308(27) Å, with angles α = 104.178(4)°, β = 91.574(4)°, and γ = 100.241(4)° [9]. The calculated density amounts to 1.567 megagrams per cubic meter with Z = 2 [9].

The crystal structure demonstrates that the central sodium atom coordinates with six oxygen atoms, forming a distorted octahedral polyhedron with the geometry of a deformed quadratic bipyramid [9] . The maleate monoanion functions as a ligand bonded through an oxygen atom to the sodium ion [9]. Crystallographic analysis reveals the presence of three crystallographically independent water molecules, each exhibiting a distorted tetrahedral environment .

| Crystal Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | [8] |

| Space Group | P1 | [8] |

| Unit Cell a (Å) | 5.9609(14) | [9] |

| Unit Cell b (Å) | 6.3907(16) | [9] |

| Unit Cell c (Å) | 11.2308(27) | [9] |

| Alpha (°) | 104.178(4) | [9] |

| Beta (°) | 91.574(4) | [9] |

| Gamma (°) | 100.241(4) | [9] |

| Density (Mg/m³) | 1.567 | [9] |

| Z Value | 2 | [9] |

The molecular arrangement forms polymerized infinite chains along the a crystallographic axis [9]. Maleate monoanions alternate with sodium ion chains, creating layered structures in the ac crystallographic plane [9]. When viewed along the a axis, the packing reveals two chains related by an inversion center, forming channels along the crystallographic a axis [9]. The layered structure results from interlinked hydrogen maleate ions and water molecules via hydrogen bonds, contributing to the observed cleavage plane parallel to (010) .

Stereochemistry and Isomeric Forms

Monosodium maleate exists exclusively in the Z-configuration (cis-configuration), where both carboxyl groups are positioned on the same side of the carbon-carbon double bond [10] [11]. This geometric configuration distinguishes maleic acid derivatives from their trans-isomers, the fumaric acid derivatives [10] [11]. The Z-isomer designation indicates that the higher priority substituents (carboxyl groups) lie on the same side of the double bond according to Cahn-Ingold-Prelog priority rules [10].

The cis-configuration imparts significant structural constraints that influence the compound's physical and chemical properties [12]. The Z-isomer demonstrates lower thermal stability compared to its trans-counterpart, with a heat of combustion that is 22.7 kilojoules per mole higher than fumaric acid [12]. The geometric restriction prevents free rotation around the carbon-carbon double bond, maintaining the planar structure as confirmed by X-ray crystallography [12].

Maleic acid derivatives can undergo cis-trans isomerization under specific conditions through the action of maleate isomerase enzymes [13]. This enzymatic process catalyzes the conversion of maleate to fumarate, representing a critical step in citric acid cycle metabolism [13]. The isomerization requires the presence of exogenous mercaptan compounds for catalytic activity [13].

| Isomeric Property | Z-Isomer (Maleate) | E-Isomer (Fumarate) |

|---|---|---|

| Configuration | Cis | Trans |

| Stability | Lower | Higher |

| Heat of Combustion Difference | +22.7 kJ/mol | Reference [12] |

| Water Solubility | Higher | Lower [12] |

| Melting Point | Lower (135°C for parent acid) | Higher (287°C for parent acid) [12] |

Hydration States

Monosodium maleate demonstrates hygroscopic properties, readily absorbing moisture from the environment to form stable hydrated crystal structures [14]. The most commonly encountered hydration state is the trihydrate form, containing three molecules of water per formula unit [4] [5] [15]. The trihydrate exhibits enhanced stability under ambient conditions compared to the anhydrous form [4].

The water content in the trihydrate ranges from 26.0 to 30.0 percent by weight, as determined through neutralization titration methods [4] [5]. Thermogravimetric analysis indicates that the trihydrate maintains thermal stability up to approximately 150°C before undergoing dehydration processes [8]. The dehydration occurs in multiple stages, with the first stage corresponding to the loss of crystalline water molecules [8].

Spectroscopic analysis confirms the structural integration of water molecules within the crystal lattice [4]. Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to water molecule vibrations, supporting the presence of coordinated and lattice water [16]. The hydrated form demonstrates enhanced solubility in aqueous solutions compared to the anhydrous variant [4] [14].

| Hydration State | Formula | Water Content (%) | Thermal Stability (°C) |

|---|---|---|---|

| Anhydrous | C₄H₃NaO₄ | 0 | Higher decomposition point |

| Trihydrate | C₄H₃NaO₄·3H₂O | 26.0-30.0 [4] | Up to 150 [8] |

Physical Appearance and Organoleptic Properties

Monosodium maleate presents as a white to almost white crystalline solid at room temperature [1] [2] [3] [4]. The compound exhibits excellent crystalline characteristics, forming well-defined powder structures that are odorless in nature [5]. The crystallographic analysis reveals that monosodium maleate adopts a triclinic crystal system with space group P1 .

The molecular structure consists of a hydrogen maleate anion with a strong intramolecular asymmetric hydrogen bond, where the sodium cation coordinates to six oxygen atoms in a distorted octahedral arrangement . The trihydrate form contains three crystallographically independent water molecules, each exhibiting a distorted tetrahedral environment .

| Property | Value | Reference |

|---|---|---|

| Physical State (20°C) | Solid | [4] [7] [8] |

| Color/Appearance | White to almost white | [1] [2] [3] [4] |

| Form | Crystalline powder | [1] [2] |

| Odor | Odorless | [5] |

| Crystal System | Triclinic | |

| Space Group | P1 | |

| Molecular Weight (anhydrous) | 138.05 g/mol | [1] [9] [10] |

| Molecular Weight (trihydrate) | 192.10 g/mol | [2] [4] [7] |

| Molecular Formula (anhydrous) | C₄H₃NaO₄ | [1] [9] [10] |

| Molecular Formula (trihydrate) | C₄H₃NaO₄·3H₂O | [2] [4] [7] |

Solubility Profile

Monosodium maleate demonstrates exceptional water solubility, forming clear, colorless solutions with a concentration capacity of 1 M at 20°C [1]. This high aqueous solubility is attributed to the ionic nature of the compound and its ability to form extensive hydrogen bonding networks with water molecules [11] [5].

The compound's solubility characteristics extend beyond water, though with significantly reduced effectiveness in organic solvents. In ethyl acetate, the compound shows sparingly soluble behavior, while chloroform and methanol exhibit only slight solubility . This selective solubility pattern makes monosodium maleate particularly suitable for aqueous-based applications.

| Solvent | Solubility | Notes | Reference |

|---|---|---|---|

| Water (20°C) | 1 M (clear, colorless) | Almost transparent solution | [1] |

| Water (general) | Highly soluble | Forms clear solution | [11] [5] [13] [4] |

| Ethyl Acetate | Sparingly soluble | Limited solubility | |

| Chloroform | Slightly soluble | Limited solubility | |

| Methanol | Slightly soluble | Limited solubility |

pH and Buffering Capacity

The buffering properties of monosodium maleate are derived from the diprotic nature of its parent maleic acid, which exhibits two distinct dissociation constants. Maleic acid demonstrates pKa1 = 1.9 and pKa2 = 6.2 [14] [15] [16] [17], establishing monosodium maleate as an effective buffering agent in the pH range of 5.2 to 6.8 [18] [19].

The compound functions particularly well as a buffer component in biological and analytical systems, with optimal performance observed between pH 5.5 and 7.2 [20] [21] [22]. Commercial buffer solutions utilizing monosodium maleate are commonly prepared at concentrations of 0.2 M with specific pH values of 5.5, 6.5, and 7.0 [21] [22] [23].

| Property | Value | Reference |

|---|---|---|

| pKa1 (maleic acid) | 1.9 | [14] [15] [16] [17] |

| pKa2 (maleic acid) | 6.2 | [14] [15] [16] [17] |

| Buffering Range | 5.2 - 6.8 | [18] [19] |

| Optimal pH Range | 5.5 - 7.2 | [20] [21] [22] |

| Buffer Capacity pH 5.5 | Effective | [22] |

| Buffer Capacity pH 6.5 | Effective | [23] |

| Buffer Capacity pH 7.0 | Effective | [21] |

Thermodynamic Properties

The thermal characteristics of monosodium maleate reveal important stability parameters for handling and storage considerations. The compound exhibits thermal stability up to approximately 200°C, beyond which decomposition occurs [24]. Specifically, literature reports indicate a melting point with decomposition at 224°C [24].

The trihydrate form contains 26.0 to 30.0% water content by weight [4] [7] [8], which significantly influences its thermal behavior. During heating, water molecules are released in a characteristic dehydration process before the onset of thermal decomposition of the organic framework.

| Property | Value | Reference |

|---|---|---|

| Melting Point (decomposition) | 224°C (dec.) | [24] |

| Decomposition Temperature | >200°C | [24] |

| Thermal Stability | Stable under normal conditions | [3] [25] |

| Storage Temperature | Room temperature | [4] [7] [8] |

| Recommended Storage | <15°C (cool, dark place) | [4] [7] [8] |

| Heat of Formation | Not available | Not found |

| Entropy | Not available | Not found |

Stability Under Various Conditions

Monosodium maleate demonstrates excellent chemical stability under normal storage and handling conditions [3] [25]. The compound remains stable at room temperature when stored in appropriate containers, though storage in cool, dark conditions below 15°C is recommended for optimal long-term stability [4] [7] [8].

The trihydrate form exhibits hygroscopic characteristics, readily absorbing moisture from the environment due to its water content [4] [7] [8]. This property necessitates careful attention to storage conditions to maintain product integrity. The compound shows stability across a wide pH range in aqueous solutions, making it suitable for various buffer applications [18] [19].

Chemical incompatibilities include oxidizing agents, which should be avoided during storage and handling [3] [25]. Under proper storage conditions, the compound maintains its chemical integrity without significant degradation or formation of hazardous decomposition products.

| Condition | Stability | Notes | Reference |

|---|---|---|---|

| Room Temperature | Stable | Normal storage conditions | [3] [25] |

| Elevated Temperature | Decomposes >200°C | Thermal decomposition occurs | [24] |

| Light Exposure | Store in dark place | Recommended storage condition | [4] [7] [8] |

| Moisture | Hygroscopic (trihydrate) | Contains 26-30% water | [4] [7] [8] |

| Air Exposure | Stable | No special precautions | [3] |

| pH Range | Stable in aqueous solution | Suitable for buffer systems | [18] [19] |

| Oxidizing Agents | Incompatible | Avoid contact | [3] [25] |

| Chemical Stability | Stable under proper conditions | Proper handling required | [3] [25] |

Physical Description

Solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 81 of 82 companies (only ~ 1.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Other CAS

30915-61-8

3105-55-3

Wikipedia

General Manufacturing Information

2-Butenedioic acid (2Z)-, sodium salt (1:2): ACTIVE

2-Butenedioic acid (2Z)-, sodium salt (1:1): ACTIVE